![molecular formula C12H16ClNO4S B2927580 tert-butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate CAS No. 1508885-92-4](/img/structure/B2927580.png)
tert-butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate” is an organic compound with the CAS Number: 1508885-92-4 . It has a molecular weight of 305.78 . The compound is a solid powder in physical form .
Molecular Structure Analysis
The IUPAC name of the compound is "tert-butyl (4-(chlorosulfonyl)-3-methylphenyl)carbamate" . The InChI code is1S/C12H16ClNO4S/c1-8-7-9(5-6-10(8)19(13,16)17)14-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,14,15) . Physical and Chemical Properties Analysis
The compound has a molecular weight of 305.78 . It is a solid powder in physical form . The storage temperature is 4°C .Scientific Research Applications
Catalytic Applications and Organic Synthesis
Tert-butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate and related compounds have been utilized in the development of catalytic processes and the synthesis of complex organic molecules. For example, the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and a catalytic amount of DTBB in the presence of different electrophiles leads to the formation of functionalized carbamates, showcasing the utility of this compound in organic synthesis methodologies (Ortiz, Guijarro, & Yus, 1999). Similarly, the preparation of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate demonstrates its role as an important intermediate in synthesizing biologically active compounds (Zhao, Guo, Lan, & Xu, 2017).
Structural Studies and Material Science
Research on this compound and its derivatives also extends to structural studies and material science. The study of isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, highlights the interplay of hydrogen and halogen bonds involving the carbonyl group, which is crucial for understanding the material properties of these compounds (Baillargeon, Rahem, Caron-Duval, Tremblay, Fortin, Blais, Fan, Fortin, & Dory, 2017).
Environmental Applications
Interestingly, this compound-related research also touches on environmental applications. The uptake, metabolism, and toxicity studies of methyl tert-butyl ether (MTBE) in weeping willows, for instance, provide insights into the environmental behavior of MTBE, a compound related by functional groups and reactivity, illustrating the broader impact of research on tert-butyl carbamates in understanding and mitigating environmental pollutants (Yu & Gu, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are often used as reagents in organic synthesis, suggesting that its targets could be a wide range of organic compounds .
Mode of Action
Tert-butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate can react with amines to generate corresponding N-Boc-protected amines . This suggests that it may act as an amine-protecting agent, preventing unnecessary reactions with other reagents .
Biochemical Pathways
It’s known that n-boc-protected amines play a crucial role in peptide synthesis , indicating that this compound could potentially influence peptide-related biochemical pathways.
Result of Action
As a potential amine-protecting agent, it could facilitate the synthesis of complex organic compounds by preventing unwanted side reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or argon) at 2-8°C . It’s also soluble in common organic solvents such as DMSO, DMF, and slightly soluble in ethanol, but almost insoluble in water .
Properties
IUPAC Name |
tert-butyl N-(4-chlorosulfonyl-3-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-8-7-9(5-6-10(8)19(13,16)17)14-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXNTDXROIYOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
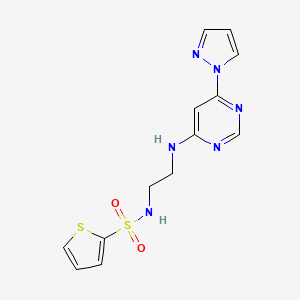
![2-Chloro-1-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2927498.png)
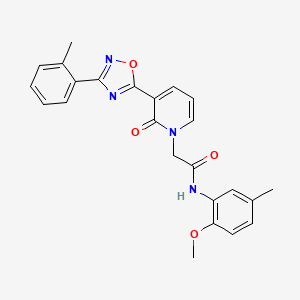
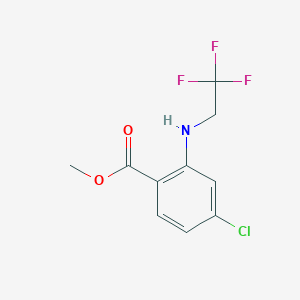
![3-benzyl-N-isopropyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2927503.png)
![2-bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole](/img/structure/B2927504.png)
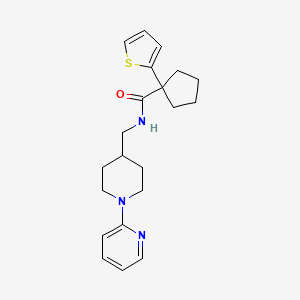
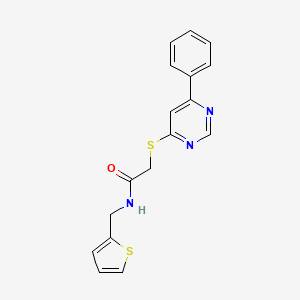
![1-(Chloromethyl)-3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2927508.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2927510.png)


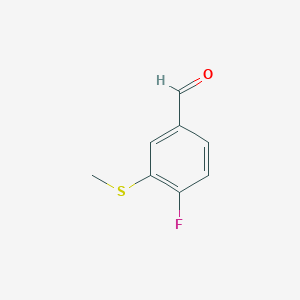
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2927520.png)
